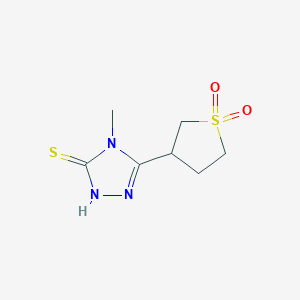

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(1,1-dioxothiolan-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S2/c1-10-6(8-9-7(10)13)5-2-3-14(11,12)4-5/h5H,2-4H2,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBGWDGEMVCULB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the 1,1-dioxidotetrahydrothien-3-yl moiety: This can be achieved by oxidizing tetrahydrothiophene using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the 4-methyl-4H-1,2,4-triazole-3-thiol moiety: This involves the cyclization of appropriate precursors such as thiosemicarbazide and acetic acid under acidic conditions.

Coupling of the two moieties: The final step involves coupling the 1,1-dioxidotetrahydrothien-3-yl moiety with the 4-methyl-4H-1,2,4-triazole-3-thiol moiety under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the 1,1-dioxidotetrahydrothien-3-yl moiety can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiol derivatives.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Agricultural Applications

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has shown promise as a fungicide and herbicide . Its triazole ring structure is known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This activity suggests its potential use in crop protection against fungal pathogens.

Case Study: Fungicidal Activity

In a study evaluating its antifungal properties, the compound demonstrated effective inhibition against various fungal species, including Fusarium and Botrytis. The results indicated a significant reduction in fungal growth at concentrations as low as 50 ppm, suggesting its applicability as a low-toxicity fungicide for agricultural use .

Pharmaceutical Applications

The compound's thiol group contributes to its reactivity and potential as a pharmaceutical agent . Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for drug development aimed at treating conditions such as arthritis and oxidative stress-related diseases.

Case Study: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced pro-inflammatory cytokines in vitro in human cell lines treated with lipopolysaccharides (LPS). The results showed a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, indicating its potential utility in developing therapies for inflammatory diseases .

Material Science Applications

In material science, the incorporation of this compound into polymer matrices has been explored to enhance properties such as thermal stability and resistance to degradation.

Case Study: Polymer Enhancement

Research demonstrated that adding this compound to polyvinyl chloride (PVC) improved thermal stability by delaying thermal degradation by up to 30% compared to unmodified PVC. This enhancement suggests that the compound could be utilized in developing more durable materials for construction and automotive applications .

Mechanism of Action

The mechanism of action of 5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or other electrophilic centers, leading to inhibition or activation of the target. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Sulfone vs. Thiophene: The sulfone group in the target compound may improve solubility and metabolic stability compared to non-oxidized thiophene derivatives (e.g., 5-methylthienyl in ).

- Methyl Substitution : The 4-methyl group in the target compound likely reduces steric hindrance during synthesis compared to bulkier substituents (e.g., adamantane in ).

Electrochemical and Physicochemical Properties

Electrochemical data from cyclic voltammetry highlights substituent effects on redox behavior:

Biological Activity

5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a triazole ring that is known for its stability and biological activity. The presence of sulfur in the thiol group enhances its reactivity and potential interactions with biological targets.

Pharmacological Activities

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Triazole derivatives are effective against various bacterial and fungal strains. For instance, studies have shown that this compound has notable antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies indicate that it exhibits selective toxicity towards melanoma and breast cancer cells (MDA-MB-231) with EC50 values indicating effectiveness .

- Antioxidant Activity : The compound also shows potential antioxidant properties, which can be beneficial in reducing oxidative stress in cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from suitable precursors. The methods often include cyclization reactions that incorporate the thiol group into the triazole framework. This synthetic versatility allows for modifications that can enhance biological activity.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited significant inhibition zones against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Triazole A | S. aureus | 15 |

| Triazole B | E. coli | 18 |

| Target Compound | S. aureus | 20 |

| Target Compound | E. coli | 22 |

Anticancer Activity

In vitro tests conducted on human cancer cell lines revealed that the target compound had an EC50 value of approximately 9.7 µM against MDA-MB-231 cells, indicating potent anticancer activity compared to standard chemotherapeutics .

Q & A

Basic: What are the optimal synthetic routes for 5-(1,1-dioxidotetrahydrothien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, and how are reaction conditions optimized?

The synthesis typically involves multi-step heterocyclization, starting with acylation, hydrazinolysis, and nucleophilic addition of appropriate reagents. For example, details the use of phenylisothiocyanate in alkaline cyclization to form the triazole core. Optimization includes adjusting solvent systems (e.g., acetone with potassium carbonate for alkylation), temperature control (room temperature for 2 minutes in ), and stoichiometric ratios of intermediates. Yield improvements are achieved via purification methods like recrystallization (ethanol) and chromatography. Reaction progress is monitored using TLC or HPLC .

Basic: Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of this compound?

Key techniques include:

- 1H NMR spectroscopy to verify substituent positions and integration ratios.

- IR-spectrophotometry for functional group identification (e.g., thiol, sulfone).

- High-performance liquid chromatography (HPLC) with diode-array detection to assess purity (>95% in ).

- Elemental analysis to confirm empirical formulas.

For example, used these methods to confirm the structure of analogous triazole derivatives, while highlighted GC-MS for molecular ion validation.

Advanced: How can molecular docking studies predict the biological activity of this compound, and what targets are prioritized?

Computational docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like anaplastic lymphoma kinase (2XP2 ligand), cyclooxygenase-2 (PDB ligand), and lanosterol 14-α-demethylase (3LD6 ligand). demonstrated that triazole derivatives exhibit strong interactions with kinase active sites, suggesting potential antiproliferative or anti-inflammatory effects. Prioritization of targets is based on structural homology and pharmacophore alignment .

Advanced: How are contradictions in spectroscopic or crystallographic data resolved during structural elucidation?

Discrepancies (e.g., unexpected NMR shifts or diffraction patterns) are addressed by:

- Cross-validation with multiple techniques : Combining NMR, IR, and X-ray data ( ).

- Density functional theory (DFT) calculations to predict spectroscopic profiles.

- Revisiting synthetic intermediates to rule out byproducts. For instance, emphasizes the use of SHELX programs (e.g., SHELXL) for refining crystallographic models against high-resolution data .

Advanced: What role does the 1,1-dioxidotetrahydrothienyl group play in modulating reactivity and bioactivity?

The sulfone group enhances electrophilicity, facilitating nucleophilic substitutions (e.g., alkylation in ). It also improves metabolic stability and target binding via polar interactions. and 19 show that electron-withdrawing groups like sulfones increase antimicrobial potency in triazole derivatives by disrupting microbial membrane integrity .

Basic: What are common impurities in the synthesis of this compound, and how are they characterized?

Impurities include unreacted intermediates (e.g., hydrazides) or oxidation byproducts (e.g., disulfides, as in ). Characterization employs:

- TLC with UV visualization for rapid impurity detection.

- Mass spectrometry to identify molecular weight discrepancies.

- HPLC-MS/MS for structural elucidation of trace contaminants ( ).

Advanced: What challenges arise in crystallizing this compound, and how are they mitigated?

Crystallization challenges include low solubility and polymorphism. Strategies involve:

- Solvent screening : Using DMSO/water mixtures or ethanol gradients.

- Seeding techniques to induce nucleation.

- Single-crystal X-ray diffraction with SHELX software for structure refinement ( ). highlights the use of slow evaporation for crystal growth .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced properties?

SAR analysis focuses on:

- Substituent effects : Methyl groups at position 4 improve metabolic stability ( ), while aryl groups enhance π-π stacking (e.g., ).

- Bioisosteric replacements : Replacing thiol with oxadiazole (as in ) to modulate solubility.

- In vitro assays : Testing analogs against microbial panels ( ) or cancer cell lines to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.